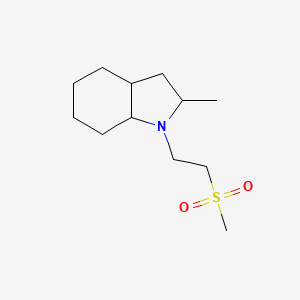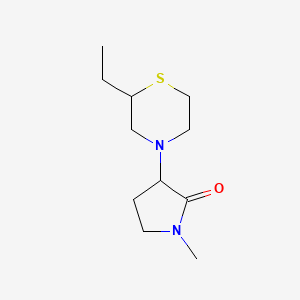
2-Methyl-1-(2-methylsulfonylethyl)-2,3,3a,4,5,6,7,7a-octahydroindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(2-methylsulfonylethyl)-2,3,3a,4,5,6,7,7a-octahydroindole is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and pharmacology. This compound is a bicyclic indoline derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 2-Methyl-1-(2-methylsulfonylethyl)-2,3,3a,4,5,6,7,7a-octahydroindole is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have neuroprotective effects through its antioxidant activity and inhibition of inflammatory mediators.
Biochemical and Physiological Effects:
2-Methyl-1-(2-methylsulfonylethyl)-2,3,3a,4,5,6,7,7a-octahydroindole has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. Additionally, it has been found to have antioxidant activity and to inhibit the production of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Methyl-1-(2-methylsulfonylethyl)-2,3,3a,4,5,6,7,7a-octahydroindole in lab experiments include its potential as an anticancer and neuroprotective agent. Additionally, its ability to inhibit the activity of certain enzymes and its antioxidant activity make it a promising compound for further study. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
For the study of 2-Methyl-1-(2-methylsulfonylethyl)-2,3,3a,4,5,6,7,7a-octahydroindole include further studies on its mechanism of action, potential side effects, and its use as an anticancer and neuroprotective agent. Additionally, studies on its potential use in other areas of medicine and pharmacology, such as in the treatment of Alzheimer's disease, are needed. Further research on the synthesis of this compound and its derivatives may also lead to the development of new drugs with improved efficacy and fewer side effects.
Conclusion:
2-Methyl-1-(2-methylsulfonylethyl)-2,3,3a,4,5,6,7,7a-octahydroindole is a promising compound that has gained attention in scientific research due to its potential applications in medicine and pharmacology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on this compound and its derivatives may lead to the development of new drugs with improved efficacy and fewer side effects.
Synthesemethoden
The synthesis of 2-Methyl-1-(2-methylsulfonylethyl)-2,3,3a,4,5,6,7,7a-octahydroindole has been achieved through various methods, including the reaction of 2-methyl-1,3-butadiene with ethyl vinyl sulfone, followed by hydrogenation, and the reaction of 2-methyl-1,3-butadiene with 2-(methylsulfonyl) ethylamine, followed by hydrogenation. These methods have been studied for their efficiency and yield in producing the desired compound.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(2-methylsulfonylethyl)-2,3,3a,4,5,6,7,7a-octahydroindole has been studied for its potential applications in medicine and pharmacology. It has been found to have antitumor activity and has been studied for its potential use as an anticancer agent. Additionally, it has been studied for its potential use as a neuroprotective agent and for its effects on the central nervous system.
Eigenschaften
IUPAC Name |
2-methyl-1-(2-methylsulfonylethyl)-2,3,3a,4,5,6,7,7a-octahydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2S/c1-10-9-11-5-3-4-6-12(11)13(10)7-8-16(2,14)15/h10-12H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXQEAIAMZLKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCCCC2N1CCS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(2-methylsulfonylethyl)-2,3,3a,4,5,6,7,7a-octahydroindole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-phenylmorpholine](/img/structure/B7586265.png)
![2-[2-(2,5-Dimethylpiperidin-1-yl)ethyl]pyridine](/img/structure/B7586268.png)

![1-[1-[2-(2-Ethoxyphenoxy)ethyl]piperidin-3-yl]pyrrolidin-2-one](/img/structure/B7586281.png)

![1-[1-[1-(3-Methylphenyl)ethyl]piperidin-4-yl]pyrrolidin-2-one](/img/structure/B7586300.png)
![2-[4-[3-(1H-pyrazol-4-yl)propyl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B7586307.png)



![1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one](/img/structure/B7586338.png)
![4-[(3-Chloropyridin-4-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7586359.png)
![N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[5-methyl-2-(2-methylphenyl)morpholin-4-yl]acetamide](/img/structure/B7586363.png)
![3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B7586369.png)